molecular formula C15H15NO2 B1392178 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine CAS No. 1187171-18-1

2-(3,5-Dimethylbenzoyl)-6-methoxypyridine

Cat. No. B1392178
M. Wt: 241.28 g/mol
InChI Key: SNZGZXDUYLGBFT-UHFFFAOYSA-N
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Description

The compound “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached at the 2-position and a methoxy group at the 6-position of the pyridine ring. The benzoyl group is further substituted with two methyl groups at the 3 and 5 positions .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” would consist of a pyridine ring with a benzoyl group attached at the 2-position and a methoxy group at the 6-position. The benzoyl group would have two methyl substituents at the 3 and 5 positions .


Chemical Reactions Analysis

The chemical reactions of “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” would likely be similar to those of other pyridine derivatives. Pyridines can undergo electrophilic substitution reactions and can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” would depend on its molecular structure. As a pyridine derivative, it would likely be a polar compound and could potentially form hydrogen bonds .

Scientific Research Applications

  • Organic Synthesis

    • Application : The compound “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” could potentially be used in organic synthesis . A related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, has been studied for its aromatic nucleophilic substitution reaction products . These compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
    • Method : The method involves changes in solvents, bases, and heating sources to find the best reaction conditions for the synthesis of pyrimidine derivatives .
    • Results : The results of the study showed that the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions allowed the building of pyrimidine-based compound precursors of N-heterocyclic systems .
  • Medical Research

    • Application : “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” has potential applications in medical research. It can be used as a lead compound in drug development for cancer and infectious diseases.

properties

IUPAC Name

(3,5-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)15(17)13-5-4-6-14(16-13)18-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZGZXDUYLGBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=NC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217211
Record name (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylbenzoyl)-6-methoxypyridine

CAS RN

1187171-18-1
Record name (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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